1-Bromo-3-(trifluoromethoxy)cyclohexane CAS 2231675-48-0 properties
1-Bromo-3-(trifluoromethoxy)cyclohexane CAS 2231675-48-0 properties
An In-Depth Technical Guide to 1-Bromo-3-(trifluoromethoxy)cyclohexane (CAS 2231675-48-0): Properties, Synthesis, and Applications
Executive Summary
1-Bromo-3-(trifluoromethoxy)cyclohexane is a halogenated aliphatic cyclic ether. While specific research on this compound is limited, its structure—combining a reactive brominated cyclohexane scaffold with the influential trifluoromethoxy group—positions it as a potentially valuable building block for the synthesis of complex molecules. The trifluoromethoxy (-OCF3) group is of particular interest in medicinal chemistry for its ability to enhance metabolic stability, increase lipophilicity, and improve bioavailability in drug candidates.[1][2] This guide synthesizes available data, draws logical inferences from structurally analogous compounds, and presents a comprehensive technical overview for researchers, chemists, and professionals in drug development and materials science.
Molecular Profile and Physicochemical Properties
Detailed experimental data for 1-Bromo-3-(trifluoromethoxy)cyclohexane is not extensively documented in publicly available literature. However, its fundamental properties can be identified, and others can be estimated based on related structures.
| Property | Value | Source / Basis |
| CAS Number | 2231675-48-0 | [3] |
| Molecular Formula | C7H10BrF3O | Calculated |
| Molecular Weight | 247.05 g/mol | Calculated |
| IUPAC Name | 1-bromo-3-(trifluoromethoxy)cyclohexane | IUPAC Nomenclature |
| SMILES | C1CC(CC(C1)Br)OC(F)(F)F | Structure |
| Predicted XlogP | 3.6 | Prediction for the analogous 1-bromo-3-(trifluoromethyl)cyclohexane[4] |
| Physical Form | Likely a liquid at room temperature | Based on analogs like 1-bromo-4-(trifluoromethyl)cyclohexane[5] |
| Boiling Point | Data not available | - |
| Density | Data not available | - |
The Scientific Rationale: Strategic Value of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF3) group is not merely a substituent; it is a strategic tool in molecular design, prized for its unique electronic and steric properties.[1] Its incorporation into a non-aromatic, three-dimensional cyclohexane ring offers a distinct advantage over flat, aromatic systems, allowing for the exploration of new chemical space and conformational possibilities.
The key contributions of the -OCF3 group to a molecule's profile include:
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Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, which can prolong the in-vivo half-life of a drug.[2]
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Enhanced Lipophilicity : The -OCF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[2]
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Modulation of Physicochemical Properties : This group allows for the fine-tuning of a compound's acidity/basicity (pKa) and its overall electronic profile, which can optimize interactions with biological targets.[2]
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Bioisosteric Replacement : It can serve as a bioisostere for other groups, offering a similar size but with vastly different electronic properties, providing a powerful tool for lead optimization.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol (Hypothetical)
Objective: To synthesize 1-Bromo-3-(trifluoromethoxy)cyclohexane from 3-(trifluoromethoxy)cyclohexan-1-ol.
Materials:
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3-(Trifluoromethoxy)cyclohexan-1-ol
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Phosphorus tribromide (PBr₃) or Hydrobromic acid (HBr) in acetic acid
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Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-(trifluoromethoxy)cyclohexan-1-ol in a suitable solvent like anhydrous diethyl ether. Cool the flask in an ice bath to 0 °C.
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Bromination: Add the brominating agent (e.g., PBr₃) dropwise via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize acid), and brine.
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Purification: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 1-Bromo-3-(trifluoromethoxy)cyclohexane.
Expected Reactivity
The primary site of reactivity is the carbon-bromine bond. The bromine atom is a good leaving group, making the compound an excellent substrate for:
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Nucleophilic Substitution Reactions (Sₙ2/Sₙ1): Reacts with a wide range of nucleophiles (e.g., amines, alkoxides, cyanides) to introduce new functional groups.
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Grignard Reagent Formation: Can be reacted with magnesium metal to form the corresponding Grignard reagent, a powerful carbon nucleophile for forming new C-C bonds.
-
Coupling Reactions: Can participate in various transition-metal-catalyzed cross-coupling reactions.
Potential Applications
Drawing parallels from analogous fluorinated compounds and bromo-alkanes, 1-Bromo-3-(trifluoromethoxy)cyclohexane is a promising intermediate in several advanced fields.
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Pharmaceutical Development: As a building block, it can be used to synthesize novel drug candidates. [1][6]The cyclohexane core provides a 3D structure, while the -OCF3 group can enhance pharmacokinetic properties like metabolic stability and cell permeability. [2]* Agrochemicals: The trifluoromethoxy group is present in several modern pesticides and herbicides. [2][6]This compound could serve as a precursor for new, more effective crop protection agents.
-
Materials Science: Fluorinated organic molecules are used in the creation of advanced materials, including specialty polymers, coatings, and liquid crystals, due to their unique thermal and chemical resistance properties. [6]
Safety and Handling
No specific Safety Data Sheet (SDS) is available for 1-Bromo-3-(trifluoromethoxy)cyclohexane. The following information is based on data for structurally similar compounds, such as other brominated and fluorinated hydrocarbons. [7][8][9]A compound-specific SDS must be consulted when available.
| Hazard Category | Description and Precautionary Statements (Anticipated) |
| Flammability | Likely a flammable or combustible liquid. P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. [7] |
| Skin Irritation | Expected to cause skin irritation (Category 2). H315: Causes skin irritation. [7][8]P264: Wash skin thoroughly after handling. P280: Wear protective gloves. [7][8] |
| Eye Irritation | Expected to cause serious eye irritation (Category 2A). H319: Causes serious eye irritation. [7][8]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [8][9] |
| Respiratory Irritation | May cause respiratory irritation. H335: May cause respiratory irritation. [7][8]P261: Avoid breathing mist/vapors. P271: Use only outdoors or in a well-ventilated area. [7][9] |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects. H411: Toxic to aquatic life with long lasting effects. [7]P273: Avoid release to the environment. [7] |
First Aid Measures (General Recommendations):
-
Inhalation: Remove person to fresh air. If not breathing, give artificial respiration. Get medical attention. [8]* Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Get medical attention if irritation persists. [8][9]* Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. [8][9]* Ingestion: Do NOT induce vomiting. Get immediate medical attention. [8] Storage and Handling:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place. [9]* Keep away from heat, sparks, and flame. [9]* Store away from strong oxidizing agents, strong acids, and strong bases. [8]
Conclusion
1-Bromo-3-(trifluoromethoxy)cyclohexane stands as a compound of significant synthetic potential, primarily driven by the strategic inclusion of the trifluoromethoxy group on a versatile cyclohexane scaffold. While direct experimental data remains scarce, a robust understanding of its properties, reactivity, and safety profile can be constructed by analyzing its constituent parts and related analogs. For researchers in medicinal chemistry and materials science, this compound represents an opportunity to build novel molecular architectures with potentially enhanced performance characteristics. As with any lesser-known chemical, all handling and reactions should be conducted with rigorous safety precautions and on a small scale until its properties are more thoroughly understood.
References
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- US EPA. (2023, November 1). Cyclohexane, 1-bromo-3-methyl- - Substance Details.
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